4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a furan ring, a pyrazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrazole.
Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(furan-3-yl)-1H-pyrazole: Lacks the pyrrolidine moiety, which may affect its biological activity and chemical reactivity.
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole:
4-(furan-3-yl)-1-(methyl)-1H-pyrazole: Contains a methyl group instead of the pyrrolidine moiety, which may alter its steric and electronic characteristics.
Uniqueness
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is unique due to the presence of both the furan and pyrrolidine moieties, which can impart distinct electronic, steric, and chemical properties. These features make it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, case analyses, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 188.23 g/mol
The compound features a furan ring and a pyrrolidine moiety attached to a pyrazole core, which may contribute to its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study on various pyrazole compounds demonstrated their effectiveness against cancer cell lines, particularly those with BRAF mutations. The mechanisms include inhibition of key signaling pathways involved in tumor growth and proliferation .
Anti-inflammatory Properties
Pyrazole derivatives have also been explored for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented, with some compounds exhibiting potent activity against various bacterial strains and fungi. For example, specific derivatives demonstrated significant inhibition against Bacillus subtilis and Escherichia coli, suggesting their potential as antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as xanthine oxidase has been investigated. In vitro studies revealed moderate inhibitory activity, indicating potential applications in treating conditions like gout where uric acid levels are elevated .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as an antitumor agent.
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers, supporting its use in inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(furan-3-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(13-4-1)8-15-7-11(6-14-15)10-3-5-16-9-10/h3,5-7,9,12-13H,1-2,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQWGDHRKBBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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